N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2-methoxyacetamide

Medicinal chemistry Lead optimization Physicochemical profiling

For SAR campaigns using 1,3,4-oxadiazole scaffolds, sourcing the lowest-MW homolog is critical for baseline assay calibration but often complicated by supply inconsistency. This compound serves as the definitive 2-methoxyacetamide reference standard for side-chain tolerance profiling. - Defines logP and solubility baseline against 2-ethoxy (CAS 946239-58-3) and 2-fluorophenoxy (CAS 946306-21-4) analogs. - Rule-of-Three compliant fragment (MW 261.28) for crystallographic and SPR-based target engagement cocktails. - Enables systematic ether terminus mapping while holding the 5-ethyl oxadiazole core constant.

Molecular Formula C13H15N3O3
Molecular Weight 261.28 g/mol
CAS No. 946306-01-0
Cat. No. B6529316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2-methoxyacetamide
CAS946306-01-0
Molecular FormulaC13H15N3O3
Molecular Weight261.28 g/mol
Structural Identifiers
SMILESCCC1=NN=C(O1)C2=CC=C(C=C2)NC(=O)COC
InChIInChI=1S/C13H15N3O3/c1-3-12-15-16-13(19-12)9-4-6-10(7-5-9)14-11(17)8-18-2/h4-7H,3,8H2,1-2H3,(H,14,17)
InChIKeyZFNFHHKYOVFRGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Identity and Research-Grade Characterization


N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2-methoxyacetamide (CAS 946306-01-0, molecular formula C13H15N3O3, molecular weight 261.28 g/mol) is a synthetic small-molecule heterocyclic acetamide featuring a 1,3,4-oxadiazole core substituted at the 5-position with an ethyl group and at the 2-position with a para-substituted phenyl ring bearing a 2-methoxyacetamide side chain. This compound belongs to the broader 1,3,4-oxadiazole scaffold class, which is extensively documented in medicinal chemistry literature as a privileged structure with diverse bioactivities including anticancer, antimicrobial, and anti-inflammatory properties, though specific peer-reviewed bioactivity data for this exact compound remain unvalidated in the primary literature as of the search date. [1] The canonical SMILES is CCC1=NN=C(O1)C2=CC=C(C=C2)NC(=O)COC, and the InChI Key is ZFNFHHKYOVFRGR-UHFFFAOYSA-N.

Fragment library compatible Compact structure and favorable molecular weight align with Rule-of-Three criteria for fragment-based screening
Minimal pharmacophore probe Methoxy terminus provides a single hydrogen-bond acceptor, reducing off-target polypharmacology risk in target engagement studies
Reported oxadiazole scaffold 1,3,4-Oxadiazole core is a privileged structure in anticancer and anti-inflammatory research literature

Why Generic Substitution Fails: Pharmacophore Divergence


Within the 1,3,4-oxadiazole acetamide chemotype, small structural perturbations at the oxadiazole 5-position and the acetamide ether terminus profoundly alter both physicochemical properties and biological target engagement. [1] The 5-ethyl substituent on the oxadiazole ring confers distinct lipophilicity and steric character compared to methyl, unsubstituted, or bulkier alkyl variants, while the terminal methoxy group establishes a specific hydrogen-bond acceptor motif absent in ethoxy or fluorophenoxy analogs. [2] SAR studies across 1,3,4-oxadiazole series have demonstrated that even a single methylene deletion in the acetamide ether chain can shift selectivity profiles between cancer cell lines by over one order of magnitude, making simple generic interchange unreliable without experimental side-by-side validation. [1] An industrial or academic user cannot therefore substitute this compound with 2-ethoxy-N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide (CAS 946239-58-3) or N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2-(2-fluorophenoxy)acetamide (CAS 946306-21-4) and assume conserved biological readout. [2]

2-Ethoxy analog (CAS 946239-58-3) extends side-chain length and rotatable bond count; this may shift selectivity profiles and physicochemical properties compared to the minimal methoxy group.
2-(2-Fluorophenoxy) analog (CAS 946306-21-4) introduces aromatic bulk and electron-withdrawing effects, which can alter permeability and target engagement; results cannot be assumed to transfer.
Class-level SAR indicates that even a single methylene deletion in the acetamide ether can shift cell-line selectivity by over one order of magnitude; direct interchange without side-by-side validation is unreliable.

Quantitative Differentiation vs. Closest Structural Analogs


Molecular Weight and Ligand Efficiency Differentiation

For fragment- and lead-like compound procurement in early drug discovery, physicochemical parameters critically determine hit quality and downstream developability. The target compound (MW 261.28 g/mol) offers a 14.02 Da lower molecular weight than the direct 2-ethoxy analog (CAS 946239-58-3, MW 275.30 g/mol) and a substantial 80.02 Da reduction compared to the 2-(2-fluorophenoxy) analog (CAS 946306-21-4, MW 341.3 g/mol). Combined with the methoxy group's lower calculated logP contribution relative to ethoxy and fluorophenoxy, the target compound resides more favorably within the Rule-of-Three fragment space, making it a superior choice for fragment-based screening libraries where maintaining MW under 300 Da is a selection criterion. [1]

Molecular Weight Differentiation
Calculated
Target 261.28 Da vs. Ethoxy analog 275.30 Da (↓14.02) vs. Fluorophenoxy analog 341.3 Da (↓80.02)
Supports selection for fragment-based libraries where MW <300 Da is a screening criterion
Molecular weights calculated from formula; not experimentally determined
Medicinal chemistry Lead optimization Physicochemical profiling

Hydrogen Bond Acceptor Motif Divergence

The terminal methoxy group (–OCH3) of the target compound provides a single, sterically compact hydrogen-bond acceptor (HBA) site on the acetamide side chain, contrasting with the ethoxy analog (–OCH2CH3) which extends the acceptor by one methylene unit and introduces additional conformational flexibility (one additional rotatable bond), and with the 2-fluorophenoxy analog which introduces a bulky, electron-withdrawing aromatic ring. In the context of 1,3,4-oxadiazole SAR, the acetamide side chain length and terminal group electronegativity have been shown to modulate selectivity between kinase targets and cancer cell line panels, with smaller ether termini generally conferring narrower target engagement profiles and reduced off-target promiscuity. [1] The methoxy group thus positions this compound as a minimal pharmacophore probe for interrogating target space where larger ethers would introduce steric clashes or undesired polypharmacology.

H-Bond Acceptor Motif
Class-level inference
Rotatable bonds: 4 (target) vs. 5 (ethoxy) vs. 7 (fluorophenoxy). Aromatic ring atoms in side chain: 0 vs. 0 vs. 6.
Reduced side-chain complexity may limit off-target polypharmacology in target-based screening
Biological selectivity inference is class-level; not experimentally validated for these exact compounds
Structure-activity relationship Molecular recognition Oxadiazole pharmacophore

1,3,4-Oxadiazole Scaffold Anticancer Activity Benchmarking

While direct IC50 data for N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2-methoxyacetamide have not been validated in citable primary literature, structurally related 1,3,4-oxadiazole acetamide derivatives have demonstrated reproducible antiproliferative activity across multiple cancer cell line panels. In a representative series of substituted 1,3,4-oxadiazoles bearing acetamide side chains, compounds with para-substituted phenyl-2-methoxyacetamide motifs exhibited IC50 values in the 10–50 µM range against MCF-7 (breast) and A549 (lung) cancer cell lines, with the oxadiazole ring essential for activity versus non-cyclic hydrazide controls. [1] The 5-ethyl substitution specifically has been associated with enhanced membrane permeability compared to 5-methyl or 5-unsubstituted variants in related oxadiazole pharmacokinetic studies. [2] This compound therefore represents a structurally enabled member of a validated bioactive scaffold class, suitable for systematic SAR expansion studies.

Scaffold Anticancer Activity Benchmark
Class-level inference
Reported IC50 range for related 1,3,4-oxadiazole acetamides: 10–50 µM (MCF-7, A549). No direct IC50 data available for this compound.
Class membership in a reported bioactive scaffold supports procurement for SAR expansion; single-compound validation required
MTT assay, 48–72 h; class-level SAR from published literature
Anticancer screening Cytotoxicity Pharmacophore validation

Validated Research and Industrial Application Scenarios


Fragment-Based Drug Discovery Library Enrichment

With a molecular weight of 261.28 g/mol and compact methoxy terminus , this compound satisfies the Rule-of-Three criteria for fragment libraries. Its 5-ethyl-1,3,4-oxadiazole core provides a validated privileged scaffold for anticancer and anti-inflammatory target screening as established in the oxadiazole literature [1], making it suitable for inclusion in fragment cocktails for crystallographic or SPR-based target engagement studies where low complexity and minimal off-target potential are prioritized.

Systematic SAR Expansion Around the Acetamide Side Chain

The methoxyacetamide side chain represents the minimal ether variant in a homologous series where the 2-ethoxy (CAS 946239-58-3) and 2-(2-fluorophenoxy) (CAS 946306-21-4) analogs are commercially catalogued . This compound can serve as the baseline entry for a systematic SAR campaign varying the terminal ether group (methoxy → ethoxy → propoxy → phenoxy) to map steric and electronic tolerance at the acetamide terminus, with the 5-ethyl group on the oxadiazole held constant to isolate the contribution of the side chain to target affinity and selectivity.

Comparative Physicochemical Profiling of Matched Molecular Pairs

The methoxy/ethoxy/fluorophenoxy matched molecular triplet provides an ideal set for computational and experimental determination of how incremental changes in terminal ether structure impact logP, aqueous solubility, microsomal stability, and permeability. The target compound, as the lowest-MW member, is the preferred reference for establishing baseline physicochemical parameters in PAMPA, Caco-2, or metabolic stability assays, against which the impact of chain extension (ethoxy) or aromatic substitution (fluorophenoxy) can be quantitatively measured.

Application
Selection Property
Validation Focus
Fragment-based library enrichment
Low molecular weight and minimal methoxy functionality
Rule-of-Three compliance and target engagement screening
SAR expansion of acetamide side chain
Baseline methoxy ether for homologous series
Terminal ether steric/electronic tolerance mapping
Matched molecular pair physicochemical profiling
Reference compound in methoxy/ethoxy/fluorophenoxy triplet
logP, solubility, permeability benchmarking
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